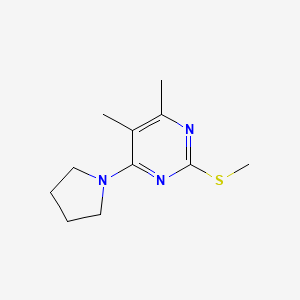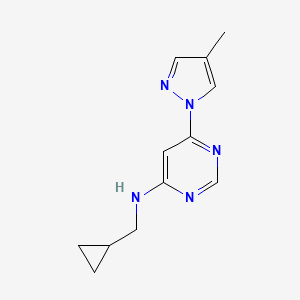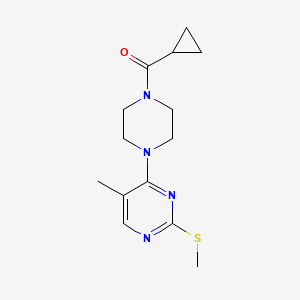
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, also known as 4,5-DM-2-MS-6-Pyr, is a small molecule organic compound. It is a member of the pyrimidine family, which are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities. 4,5-DM-2-MS-6-Pyr has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and chemical synthesis.
科学研究应用
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential applications in drug discovery, biochemistry, and chemical synthesis. In drug discovery, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been investigated for its potential to inhibit the growth of cancer cells. In biochemistry, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways. In chemical synthesis, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been used as a starting material in the synthesis of a variety of organic compounds.
作用机制
The exact mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr is not fully understood. However, it is thought to interact with specific proteins in the body, such as enzymes involved in metabolic pathways, to modulate their activity. It is also believed to interact with receptors on the surface of cells to regulate their activity.
Biochemical and Physiological Effects
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the growth of cancer cells, modulate the activity of enzymes involved in metabolic pathways, and interact with receptors on the surface of cells to regulate their activity.
实验室实验的优点和局限性
The use of 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to handle and manipulate. Additionally, the synthesis process is relatively simple and can be performed in a short amount of time. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its availability can be limited. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects.
未来方向
There are a number of potential future directions for research into 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr. For example, further research could be conducted to better understand its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, research could be conducted to investigate its potential applications in drug discovery and chemical synthesis. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr.
合成方法
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 2-methylsulfanylacetamide with 6-bromopyrrolidine in the presence of anhydrous potassium carbonate, followed by the deprotection of the bromide group with aqueous hydrochloric acid. The resulting compound is then reacted with 4,5-dimethylpyrimidine in the presence of a base, such as potassium hydroxide, to yield 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr.
属性
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-8-9(2)12-11(15-3)13-10(8)14-6-4-5-7-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJKFSQYAMNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCC2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)

![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)
![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)